molecular formula C19H16Cl2N4O4S B2778692 (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-chloro-5-nitrophenyl)methanone CAS No. 886955-25-5

(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-chloro-5-nitrophenyl)methanone

Cat. No. B2778692
CAS RN: 886955-25-5
M. Wt: 467.32
InChI Key: KUOWUKXFGBUIHN-UHFFFAOYSA-N
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Description

(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-chloro-5-nitrophenyl)methanone is a useful research compound. Its molecular formula is C19H16Cl2N4O4S and its molecular weight is 467.32. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

The compound (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-chloro-5-nitrophenyl)methanone, due to its complex structure, appears to be a focus of research for its synthesis techniques and potential biological activities. Studies exploring related compounds have highlighted their potential in various scientific research fields, particularly in the development of antimicrobial agents and the investigation of their mechanisms of action. For example, Patel et al. (2011) synthesized a series of pyridine derivatives, demonstrating variable antimicrobial activity against bacteria and fungi, which suggests the potential of related compounds in addressing microbial resistance (Patel, Agravat, & Shaikh, 2011). This aligns with the broader research trend of exploring heterocyclic compounds for their bioactive properties.

Anticancer and Antituberculosis Potential

Further research into related structures has uncovered compounds with significant anticancer and antituberculosis activities. For instance, Mallikarjuna et al. (2014) synthesized a series of piperazin-1-yl methanone derivatives, some of which exhibited notable anticancer and antituberculosis effects, highlighting the therapeutic potential of these compounds in treating infectious diseases and cancer (Mallikarjuna, Padmashali, & Sandeep, 2014).

Corrosion Inhibition

Another intriguing application is in the field of corrosion inhibition. Singaravelu et al. (2022) investigated the use of organic inhibitors on mild steel corrosion, showcasing compounds with structures similar to the target molecule. These inhibitors significantly enhanced corrosion resistance, demonstrating the potential of such compounds in industrial applications to protect metals against corrosion (Singaravelu, Bhadusha, & Dharmalingam, 2022).

Enzyme Inhibition for Parkinson's Disease

In the context of neurodegenerative diseases, Wang et al. (2017) focused on synthesizing a PET agent for imaging the LRRK2 enzyme in Parkinson's disease. This study underscores the relevance of structurally complex compounds in developing diagnostic tools for neurodegenerative conditions, highlighting the compound's potential in medical imaging and therapeutic monitoring (Wang, Gao, Xu, & Zheng, 2017).

properties

IUPAC Name

[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-chloro-5-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N4O4S/c1-29-15-5-4-14(21)17-16(15)22-19(30-17)24-8-6-23(7-9-24)18(26)12-10-11(25(27)28)2-3-13(12)20/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOWUKXFGBUIHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.